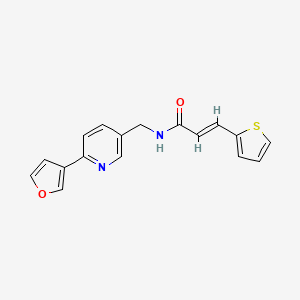

(2-Methoxypyridin-3-yl)hydrazine;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyridine derivatives often involves the reaction of substituted pyridines with various reagents. For instance, the synthesis of 3-methoxy-pyridazine derivatives involves the reaction of 3-methoxypyridazine with hydrogen peroxide, followed by treatment with phosphoryl chloride to yield chlorinated pyridazine . Similarly, the synthesis of hydrazine derivatives can involve the reaction of thiosemicarbazide with substituted benzaldehydes, as seen in the synthesis of (E)-2-(3-Hydroxy-4-methoxybenzylidene)hydrazinecarbothioamide . These methods could potentially be adapted for the synthesis of (2-Methoxypyridin-3-yl)hydrazine;dihydrochloride by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of pyridine and hydrazine derivatives is often elucidated using spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR, as well as single-crystal X-ray diffraction . These techniques allow for the determination of the molecular geometry, the presence of functional groups, and the overall conformation of the molecule. The structure of this compound would likely be characterized using similar methods to ensure the correct synthesis and to understand its molecular interactions.

Chemical Reactions Analysis

The reactivity of pyridine and hydrazine derivatives can be quite varied. For example, the reaction of 3-methoxypyridazine with hydrogen peroxide leads to the formation of a mono-N-oxide compound, which can undergo further chemical transformations . Hydrazine derivatives can also interact with DNA, as demonstrated by the DNA-binding studies of a synthesized hydrazinecarbothioamide, which showed the potential for intercalation into DNA base pairs . These studies suggest that this compound could also exhibit interesting reactivity, possibly including interactions with biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine and hydrazine derivatives can be inferred from their molecular structure and reactivity. For instance, the solubility, melting point, and stability of these compounds can be affected by the presence of substituents such as methoxy groups or hydrazine moieties. The antimicrobial activity of a series of oxadiazoles derived from a pyridine compound suggests that the presence of a pyridine ring can contribute to biological activity . Therefore, this compound may also possess unique physical and chemical properties that could be explored for potential applications in medicinal chemistry.

科学的研究の応用

Fluorescence Sensitivity to Zinc Ions

(2-Methoxypyridin-3-yl)hydrazine derivatives show fluorescence sensitivity towards zinc ions. This characteristic was observed in the synthesis of 2-hydrazinylpyridine-3,4-dicarbonitriles, where the fluorescence spectra of the hydrazones obtained from 3-methoxysalicylaldehyde were responsive to zinc ions (Ershov et al., 2018).

Antimicrobial Activity

Compounds incorporating (2-Methoxypyridin-3-yl)hydrazine exhibit significant antimicrobial properties. For instance, the synthesis of new substituted pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidinone derivatives displayed notable antimicrobial activities against various strains, suggesting the potential use of these compounds in developing new antimicrobial agents (Fayed et al., 2014).

Biological Activities

Certain derivatives of (2-Methoxypyridin-3-yl)hydrazine, like 6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-amines, have been investigated for their biological activities. These compounds have shown promise as anti-Alzheimer and anti-COX2 reagents, indicating a potential role in therapeutic applications (Attaby et al., 2009).

Fluorescence Imaging in Biological Studies

A flavonoid-based sensor incorporating a derivative of (2-Methoxypyridin-3-yl)hydrazine was developed for monitoring hydrazine in vivo, demonstrating an enhanced fluorescence intensity upon addition of hydrazine. This sensor could visualize hydrazine in stem cells and zebrafish, providing a useful tool for tracking hydrazine in biological systems (Liu et al., 2014).

Synthesis of Novel Heterocyclic Compounds

The reactivity of (2-Methoxypyridin-3-yl)hydrazine in various chemical reactions has been explored for synthesizing novel heterocyclic compounds. These synthetic approaches have led to the development of new classes of compounds with potential applications in pharmaceuticals and materials science (Easmon et al., 2006).

Safety and Hazards

将来の方向性

The future directions for the study of “(2-Methoxypyridin-3-yl)hydrazine;dihydrochloride” and related compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities. Given the wide range of activities exhibited by structurally related compounds, there may be potential for discovering new applications in various fields, including medicinal chemistry, materials science, and biotechnology .

作用機序

Target of Action

The primary targets of “(2-Methoxypyridin-3-yl)hydrazine;dihydrochloride” are currently unknown. This compound is a derivative of 2-Methoxypyridine

Mode of Action

As a derivative of 2-Methoxypyridine

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .

特性

IUPAC Name |

(2-methoxypyridin-3-yl)hydrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.2ClH/c1-10-6-5(9-7)3-2-4-8-6;;/h2-4,9H,7H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVOTUIYGMGVFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)NN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3010121.png)

![(1-Methoxycyclopropyl)methyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B3010125.png)

![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B3010126.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-3,5-dimethoxy-4-methylbenzamide](/img/structure/B3010134.png)

![N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B3010140.png)

![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B3010141.png)

![ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3010142.png)